molecular formula C15H23NO2 B12595090 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol CAS No. 651304-90-4

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol

Katalognummer: B12595090
CAS-Nummer: 651304-90-4
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: WDQJJAHGMBWOPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Pentan-1-ol Chain: This step involves the reaction of the benzoxazine intermediate with a suitable alkylating agent to introduce the pentan-1-ol chain.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethyl-2H-1,3-benzoxazin-3(4H)-one: Lacks the pentan-1-ol chain.

    5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol: Has a methyl group instead of an ethyl group.

Uniqueness

5-(4-Ethyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

651304-90-4

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

5-(4-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol

InChI

InChI=1S/C15H23NO2/c1-2-14-13-8-4-5-9-15(13)18-12-16(14)10-6-3-7-11-17/h4-5,8-9,14,17H,2-3,6-7,10-12H2,1H3

InChI-Schlüssel

WDQJJAHGMBWOPG-UHFFFAOYSA-N

Kanonische SMILES

CCC1C2=CC=CC=C2OCN1CCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.